Cas no 866895-57-0 (3-(4-ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline)
3-(4-ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline Chemical and Physical Properties
Names and Identifiers
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- 3-(4-ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline
- AKOS001859937
- (4-ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)-6-methylquinolin-3-yl)methanone
- 866895-57-0
- F1607-0564
- (4-ethoxyphenyl)-[4-(4-ethylphenyl)sulfonyl-6-methylquinolin-3-yl]methanone
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- Inchi: 1S/C27H25NO4S/c1-4-19-7-13-22(14-8-19)33(30,31)27-23-16-18(3)6-15-25(23)28-17-24(27)26(29)20-9-11-21(12-10-20)32-5-2/h6-17H,4-5H2,1-3H3
- InChI Key: PYCAFYXLWAUEQB-UHFFFAOYSA-N
- SMILES: S(C1C=CC(CC)=CC=1)(C1C(C(C2C=CC(=CC=2)OCC)=O)=CN=C2C=CC(C)=CC=12)(=O)=O
Computed Properties
- Exact Mass: 459.15042945g/mol
- Monoisotopic Mass: 459.15042945g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 747
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.8
- Topological Polar Surface Area: 81.7Ų
3-(4-ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1607-0564-2μmol |
3-(4-ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline |
866895-57-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1607-0564-5μmol |
3-(4-ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline |
866895-57-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1607-0564-10μmol |
3-(4-ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline |
866895-57-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1607-0564-20μmol |
3-(4-ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline |
866895-57-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1607-0564-1mg |
3-(4-ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline |
866895-57-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1607-0564-2mg |
3-(4-ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline |
866895-57-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1607-0564-3mg |
3-(4-ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline |
866895-57-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1607-0564-4mg |
3-(4-ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline |
866895-57-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1607-0564-5mg |
3-(4-ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline |
866895-57-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1607-0564-10mg |
3-(4-ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline |
866895-57-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-(4-ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 3-(4-ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline
Introduction to 3-(4-ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline (CAS No. 866895-57-0)
3-(4-Ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline (CAS No. 866895-57-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological and therapeutic applications. This article aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
The chemical structure of 3-(4-ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline is defined by its quinoline core, which is substituted with a 4-ethoxybenzoyl group at the 3-position, a 4-ethylbenzenesulfonyl group at the 4-position, and a methyl group at the 6-position. The quinoline nucleus is a heterocyclic aromatic ring system that consists of a benzene ring fused to a pyridine ring. The presence of these specific substituents imparts unique physical and chemical properties to the compound.
The molecular formula of 3-(4-ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline is C27H27N1O3S, with a molecular weight of approximately 457.58 g/mol. The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for various experimental applications in laboratory settings.
Synthesis Methods
The synthesis of 3-(4-ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline involves multiple steps and requires precise control over reaction conditions to achieve high yields and purity. One common approach is to start with the quinoline core and sequentially introduce the desired substituents through functional group transformations.
A typical synthetic route begins with the preparation of 6-methylquinoline, which can be synthesized from an appropriate precursor through a series of reactions such as condensation, cyclization, and reduction. The next step involves the introduction of the 3-position substituent by reacting 6-methylquinoline with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. This step forms an intermediate that can then be further modified to introduce the 4-position substituent using a sulfonylation reaction with 4-ethylbenzenesulfonyl chloride.
Biological Activities
3-(4-Ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Recent research has highlighted its ability to modulate various cellular processes and signaling pathways.
In anti-inflammatory studies, this compound has shown significant inhibition of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). These effects are attributed to its ability to interfere with nuclear factor-kappa B (NF-κB) signaling, a key regulator of inflammation. Additionally, it has demonstrated potent antioxidant activity by scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress.
In cancer research, 3-(4-Ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline has been evaluated for its anticancer potential against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspase-dependent pathways and the disruption of mitochondrial membrane potential. Furthermore, it has exhibited selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent.
Clinical Applications and Research Advancements
The potential clinical applications of 3-(4-Ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline are currently being explored in preclinical studies. Researchers are investigating its efficacy in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Preliminary results from animal models have shown promising outcomes, with significant reductions in inflammation and improved disease symptoms.
In the context of cancer therapy, this compound is being evaluated for its ability to enhance the effectiveness of existing treatments. Combination therapy approaches involving 3-(4-Ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline and standard chemotherapeutic agents have shown synergistic effects in reducing tumor growth and metastasis. These findings suggest that this compound could be used as an adjuvant therapy to improve patient outcomes.
Conclusion
3-(4-Ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)-6-methylquinoline (CAS No. 866895-57-0) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers distinct physical and chemical properties that make it suitable for various biological studies. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for future clinical applications.
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